

# 5-Bromo-2-(trifluoromethoxy)anisole CAS number lookup

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## Compound of Interest

Compound Name: 5-Bromo-2-(trifluoromethoxy)anisole

Cat. No.: B1277887

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## Technical Guide: 5-Bromo-2-(trifluoromethoxy)anisole

CAS Number: 672948-65-1

Synonym: 4-bromo-2-methoxy-1-(trifluoromethoxy)benzene

This technical guide provides a comprehensive overview of **5-Bromo-2-(trifluoromethoxy)anisole**, a halogenated aromatic compound of interest to researchers and professionals in drug development and materials science. This document outlines its chemical and physical properties, provides a representative synthetic protocol, and illustrates its potential applications in organic synthesis.

## Chemical and Physical Properties

The quantitative data for **5-Bromo-2-(trifluoromethoxy)anisole** are summarized in the table below. This information is compiled from various chemical supplier databases.

Property	Value	Reference
CAS Number	672948-65-1	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrF <sub>3</sub> O <sub>2</sub>	[1]
Molecular Weight	271.03 g/mol	[1]
Physical Form	Liquid	
Purity	Typically ≥97%	
InChI	1S/C8H6BrF3O2/c1-13-7-4-5(9)2-3-6(7)14-8(10,11,12)/h2-4H,1H3	
InChIKey	LDGCUJSMICRHPM-UHFFFAOYSA-N	
SMILES	COC1=CC(Br)=CC=C1OC(F)(F)F	
Storage	Sealed in a dry environment at room temperature.	

## Safety Information

Hazard Statement	Precautionary Statement	Signal Word	Pictogram
H302, H315, H319, H335	P261, P280, P301+P312, P302+P352, P305+P351+P338	Warning	GHS07 (Exclamation Mark)

## Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for **5-Bromo-2-(trifluoromethoxy)anisole** is not readily available in the searched literature, a plausible synthetic route can be devised based on established organic chemistry methodologies for analogous structures. A representative two-

step procedure is detailed below, starting from the commercially available 4-bromo-2-methoxyphenol.

## Representative Synthesis of 5-Bromo-2-(trifluoromethoxy)anisole

### Step 1: Trifluoromethylation of 4-bromo-2-methoxyphenol

This step involves the conversion of the phenolic hydroxyl group to a trifluoromethoxy group. This transformation can be achieved using a variety of modern trifluoromethylation reagents.

- Materials:
  - 4-bromo-2-methoxyphenol
  - A suitable trifluoromethylating agent (e.g., an electrophilic trifluoromethylating reagent)
  - An appropriate base (e.g., a non-nucleophilic organic base)
  - Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile)
  - Standard laboratory glassware for inert atmosphere reactions
  - Magnetic stirrer and heating mantle
  - Silica gel for column chromatography
  - Solvents for chromatography (e.g., hexanes, ethyl acetate)
- Procedure:
  - To a dry, inert-atmosphere flask, add 4-bromo-2-methoxyphenol and the anhydrous solvent.
  - Cool the solution to a suitable temperature (e.g., 0 °C) in an ice bath.
  - Add the base to the solution, followed by the slow addition of the trifluoromethylating agent.

- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
- Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield **5-bromo-2-(trifluoromethoxy)anisole**.

Note: The choice of trifluoromethylating agent and reaction conditions can significantly impact the yield and purity of the product. Optimization of these parameters is crucial for a successful synthesis.

## Applications in Organic Synthesis

Aryl bromides, such as **5-Bromo-2-(trifluoromethoxy)anisole**, are versatile building blocks in organic synthesis, primarily serving as electrophilic partners in transition metal-catalyzed cross-coupling reactions. The presence of the bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

## Representative Suzuki-Miyaura Cross-Coupling Reaction

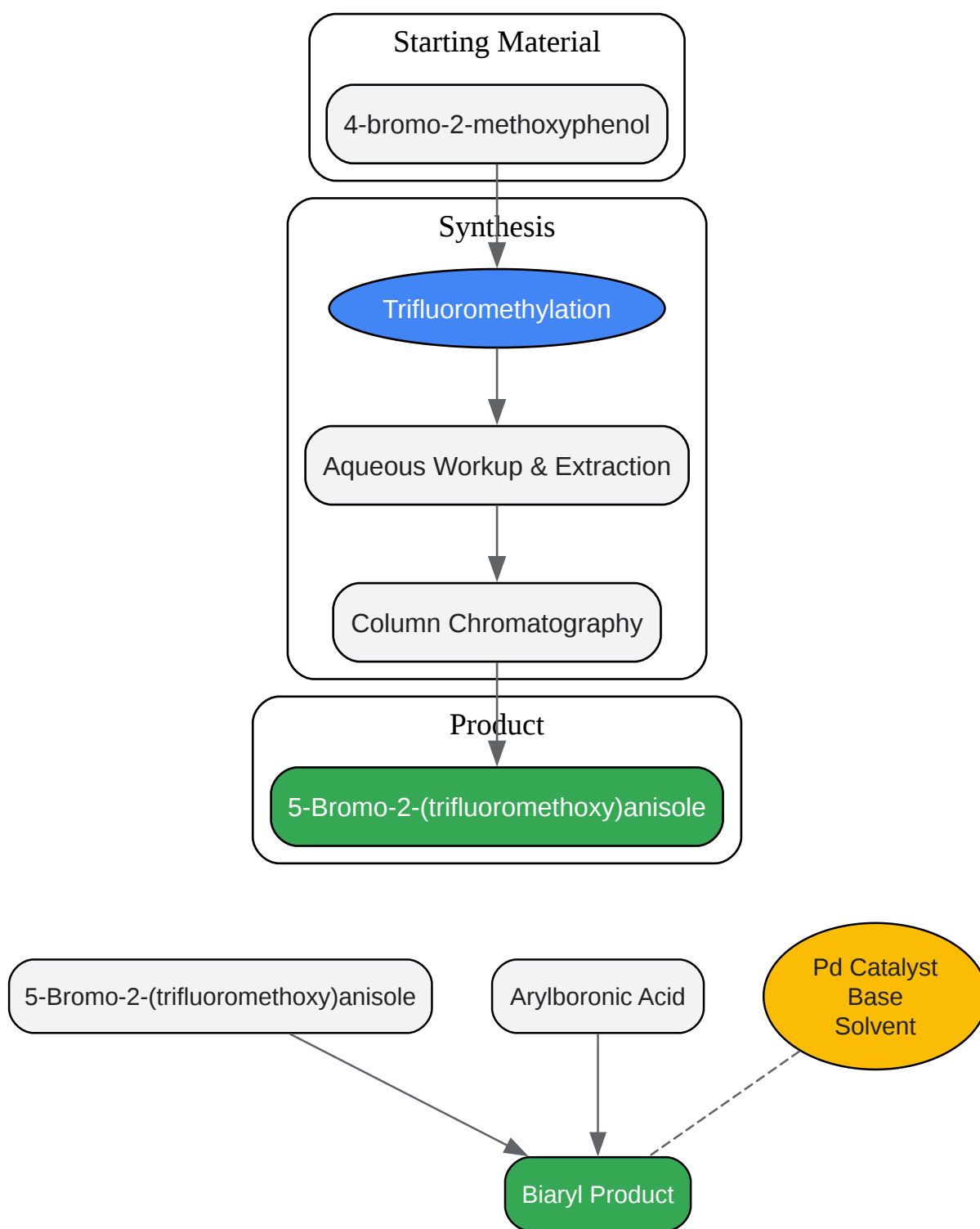
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of **5-Bromo-2-(trifluoromethoxy)anisole** with an arylboronic acid.

- Materials:
  - **5-Bromo-2-(trifluoromethoxy)anisole**
  - An arylboronic acid
  - A palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(dppf)Cl<sub>2</sub>)
  - A suitable base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>)

- A solvent system (e.g., toluene/water, dioxane/water)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Procedure:
  - In a reaction vessel, combine **5-Bromo-2-(trifluoromethoxy)anisole**, the arylboronic acid, the palladium catalyst, and the base.
  - Evacuate and backfill the vessel with an inert gas (e.g., argon, nitrogen).
  - Add the degassed solvent system via syringe.
  - Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC.
  - After completion, cool the reaction to room temperature and perform an aqueous workup.
  - Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography or recrystallization.

## Visualizations

The following diagrams illustrate the logical workflow for the synthesis and a representative reaction pathway for **5-Bromo-2-(trifluoromethoxy)anisole**.



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## References

- 1. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
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